![molecular formula C15H23BrO B13187251 ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where a bromomethyl group and a methylhexyl group are attached to the benzene ring through an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the reaction of 4-(bromomethyl)-5-methylhexanol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia; typically carried out in polar solvents like water or ethanol.
Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology:
Bioconjugation: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the attachment of various functional groups for biological studies.
Medicine:
Drug Development: Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry:
Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the production of specialized polymers with unique properties.
Mecanismo De Acción
The mechanism of action of ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved in its biological activity would depend on the specific functional groups attached to the benzene ring and their interactions with biological molecules.
Comparación Con Compuestos Similares
Bromomethyl methyl ether: Similar in having a bromomethyl group but differs in the overall structure and reactivity.
Benzyl bromide: Shares the bromomethyl group attached to a benzene ring but lacks the additional hexyl group.
4-Bromomethyl-5-methylhexanol: Similar in structure but lacks the benzene ring.
Uniqueness: ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to its combination of a bromomethyl group and a methylhexyl group attached to a benzene ring through an oxygen bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C15H23BrO |
|---|---|
Peso molecular |
299.25 g/mol |
Nombre IUPAC |
[4-(bromomethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-13(2)15(11-16)9-6-10-17-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3 |
Clave InChI |
OOWZTMWAOODZSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCCOCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


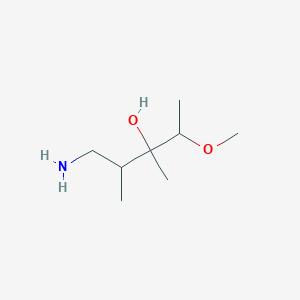
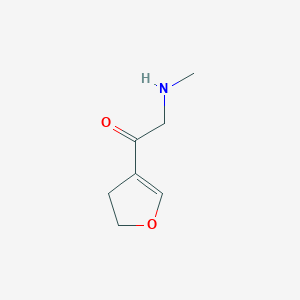

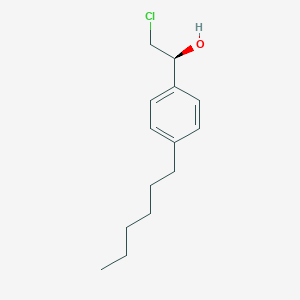
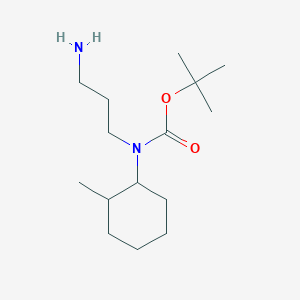

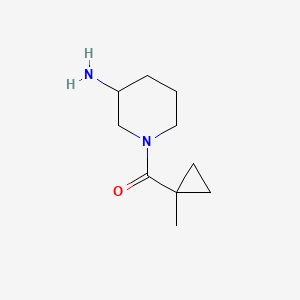
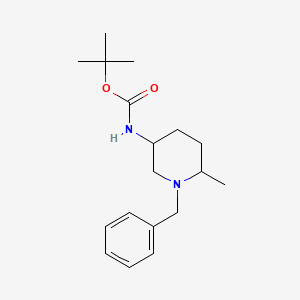

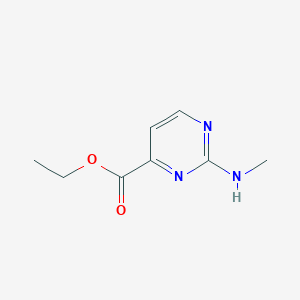
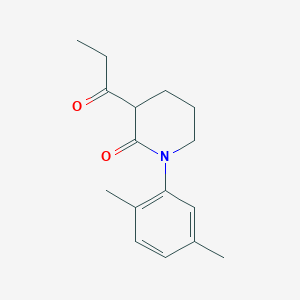
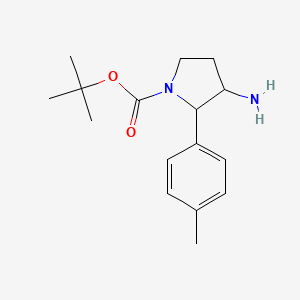
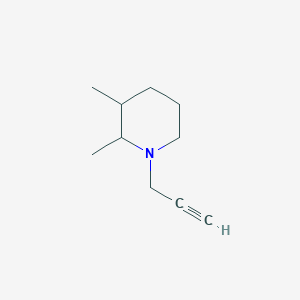
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
